molecular formula C19H13F3N2O4S B2869440 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate CAS No. 877636-61-8

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Cat. No.: B2869440
CAS No.: 877636-61-8
M. Wt: 422.38
InChI Key: CCSFEOBAAQXSBK-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a pyran-4-one core substituted with a thioether-linked 4-methylpyrimidine group at position 6 and a benzoate ester at position 2. The benzoate moiety is further modified with a trifluoromethyl (-CF₃) group at the ortho position. The pyrimidine-thioether linkage may contribute to π-π stacking interactions, while the pyran-4-one core offers a planar structure conducive to intermolecular interactions.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c1-11-6-7-23-18(24-11)29-10-12-8-15(25)16(9-27-12)28-17(26)13-4-2-3-5-14(13)19(20,21)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFEOBAAQXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a pyranone moiety, and a trifluoromethyl-substituted benzoate. This compound, with a molecular formula of C18H16F3N2O4SC_{18}H_{16}F_3N_2O_4S and a molecular weight of approximately 418.5 g/mol, has garnered attention for its potential biological activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

ComponentDescription
Molecular FormulaC18H16F3N2O4SC_{18}H_{16}F_3N_2O_4S
Molecular Weight418.5 g/mol
Key Functional GroupsPyrimidine, Pyranone, Trifluoromethyl Benzoate

The presence of multiple functional groups suggests that this compound may interact with various biological targets, potentially leading to diverse biological activities.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the potential biological activities of this compound.

Antimicrobial Activity

Research has shown that compounds containing pyrimidine and pyranone structures possess antimicrobial properties. For instance, derivatives of pyranones have been reported to inhibit bacterial growth effectively. The thioether linkage in this compound may enhance its interaction with microbial enzymes, thereby exhibiting antibacterial activity.

Anticancer Properties

Several studies have indicated that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. The trifluoromethyl group is known to increase lipophilicity, which may improve cellular uptake and bioavailability. This property is crucial for the development of effective anticancer therapeutics.

The mechanism of action for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is primarily linked to its interactions with specific biological targets such as enzymes or receptors. The following points summarize the proposed mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cell proliferation and survival.
  • Cell Membrane Interaction : The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of structurally related compounds:

  • Antimicrobial Studies : A study demonstrated that similar pyranone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area.
  • Anticancer Research : Research involving trifluoromethyl-substituted compounds showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyran-4-one derivatives with variable ester substituents and pyrimidine modifications. Below is a detailed comparison with analogs identified in the literature:

Table 1: Structural and Molecular Comparison

Compound Name Ester Substituent Pyrimidine Modification Molecular Formula Molecular Weight (g/mol) Key References
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate (Target) 2-(trifluoromethyl)benzoate 4-methylpyrimidin-2-ylthio C₂₀H₁₄F₃NO₄S 433.39
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate 4-methyl-3-nitrobenzoate 4-methylpyrimidin-2-ylthio C₂₀H₁₆N₂O₆S 436.42
Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate Phthalate (ortho-dicarboxylate) 4-methylpyrimidin-2-ylthio C₂₁H₁₆N₂O₆S 448.43
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate 4-fluorophenyl acetate 4-methylpyrimidin-2-ylthio C₁₉H₁₅FN₂O₄S 386.40
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate 4-nitrophenyl acetate 4-methylpyrimidin-2-ylthio C₁₉H₁₅N₃O₆S 413.40

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which may enhance resistance to enzymatic hydrolysis compared to the nitro (-NO₂) group in the 4-methyl-3-nitrobenzoate analog . The 4-fluorophenyl acetate analog (Table 1) introduces fluorine, improving lipophilicity and bioavailability .

The nitro group in the 4-nitrophenyl acetate derivative may increase reactivity in nucleophilic substitution reactions due to its strong electron-withdrawing nature .

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s pharmacological properties are available in the provided evidence. However, analogs with nitro or trifluoromethyl groups are often explored in drug discovery for kinase inhibition or antimicrobial activity .
  • Stability Studies : Comparative hydrolysis rates of the ester linkages under physiological conditions remain unstudied but are critical for pharmacokinetic profiling.
  • Structural Diversification : Further modifications to the pyrimidine ring (e.g., halogenation) or ester group (e.g., introducing heterocycles) could expand the compound’s utility .

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